Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH
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Overview
Description
The compound Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH is a synthetic peptide composed of several amino acids Each amino acid in this peptide is in its racemic form, meaning it contains both the D- and L- isomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH involves the stepwise coupling of the individual amino acids. The process typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Modified peptide with new functional groups attached to the amino acid residues.
Scientific Research Applications
Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The presence of both D- and L- isomers can influence its binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-Isoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH
- Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-Valine-DL-Cyclohexylalanine-DL-Cysteine-OH
Uniqueness
Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: is unique due to the inclusion of xiIsoleucine, which is a rare amino acid. This uniqueness can lead to distinct structural and functional properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-[[1-[[1-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQOVYBVHBDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N6O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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